1-Chloro-2-fluoro-5-nitro-4-(trifluoromethoxy)benzene

Substitution Pattern Regioselectivity Halogenation

1-Chloro-2-fluoro-5-nitro-4-(trifluoromethoxy)benzene is a poly-substituted aromatic building block defined by its unique 1,2,4,5-tetrasubstituted benzene core bearing chloro, fluoro, nitro, and trifluoromethoxy groups. This specific substitution pattern confers a distinct electronic environment and steric profile, making it a non-interchangeable intermediate for constructing complex molecules with precise regiochemical requirements.

Molecular Formula C7H2ClF4NO3
Molecular Weight 259.54 g/mol
CAS No. 1417566-48-3
Cat. No. B1402263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2-fluoro-5-nitro-4-(trifluoromethoxy)benzene
CAS1417566-48-3
Molecular FormulaC7H2ClF4NO3
Molecular Weight259.54 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)F)OC(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C7H2ClF4NO3/c8-3-1-5(13(14)15)6(2-4(3)9)16-7(10,11)12/h1-2H
InChIKeyQYPORAXZLYCVTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-2-fluoro-5-nitro-4-(trifluoromethoxy)benzene (CAS 1417566-48-3) - Core Properties and Procurement Baseline


1-Chloro-2-fluoro-5-nitro-4-(trifluoromethoxy)benzene is a poly-substituted aromatic building block defined by its unique 1,2,4,5-tetrasubstituted benzene core bearing chloro, fluoro, nitro, and trifluoromethoxy groups [1]. This specific substitution pattern confers a distinct electronic environment and steric profile, making it a non-interchangeable intermediate for constructing complex molecules with precise regiochemical requirements. It is commercially supplied as a research chemical with a typical purity specification of 95-98% . The compound has a molecular weight of 259.54 g/mol and a calculated lipophilicity of XLogP3 = 3.7 [1].

Substitution Pattern
Unique 1,2,4,5-tetrasubstituted core with ortho-fluoro/chloro adjacency for regioselective transformations
Reactivity Profile
Orthogonal leaving groups (Cl, F) and electron-withdrawing groups (NO₂, OCF₃) support sequential functionalization
Procurement Baseline
Supplied as a research chemical with a defined purity specification for reproducible synthetic outcomes

1-Chloro-2-fluoro-5-nitro-4-(trifluoromethoxy)benzene: Why In-Class Analogs Are Not Drop-In Replacements


This compound's value derives from its precise 1,2,4,5-substitution pattern, a feature not shared by most commercially available trifluoromethoxy-nitrobenzene analogs. Closely related compounds like 1-chloro-2-nitro-4-(trifluoromethoxy)benzene (CAS 588-09-0) or 4-(trifluoromethoxy)nitrobenzene (CAS 713-65-5) lack the specific combination of ortho-fluoro and meta-nitro/trifluoromethoxy groups that dictate the regioselectivity of further chemical transformations such as nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-couplings [1]. The presence of both electron-withdrawing groups (nitro, trifluoromethoxy) and leaving groups (chloro, fluoro) in a unique spatial arrangement creates a differentiated reactivity profile that cannot be replicated by regioisomers or simpler analogs. A scientific or industrial user should prioritize this compound when the synthetic pathway mandates a specific ortho-fluoro substituent adjacent to a chloro leaving group, a requirement for which alternative compounds are structurally incapable of fulfilling.

Regioisomers cannot replicate reactivity. 1-Chloro-5-fluoro-2-nitro-4-(trifluoromethoxy)benzene presents a different spatial arrangement, and its reaction outcomes may shift away from the target pathway.
Des-fluoro analogs lack ortho-directing effects. 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene (CAS 588-09-0) cannot direct nucleophilic attack at the same position, altering site-selectivity in SNAr or cross-coupling steps.
Simpler building blocks offer fewer synthetic handles. 4-(Trifluoromethoxy)nitrobenzene lacks the chloro leaving group and the ortho-fluoro substituent, limiting sequential derivatization strategies.

1-Chloro-2-fluoro-5-nitro-4-(trifluoromethoxy)benzene: Quantifiable Differentiation Evidence


1-Chloro-2-fluoro-5-nitro-4-(trifluoromethoxy)benzene: Distinct Substitution Pattern vs. Common Trifluoromethoxy-Nitrobenzene Building Blocks

The target compound is distinguished by its 1-chloro-2-fluoro-5-nitro-4-trifluoromethoxy substitution pattern, which is unique among commercially available analogs. For instance, the frequently used 1-chloro-2-nitro-4-(trifluoromethoxy)benzene (CAS 588-09-0) and 4-(trifluoromethoxy)nitrobenzene (CAS 713-65-5) lack the ortho-fluoro group, while 1-chloro-5-fluoro-2-nitro-4-(trifluoromethoxy)benzene (CAS 2385947-35-1) presents a different regioisomeric arrangement [1]. This specific arrangement of electron-withdrawing and leaving groups is critical for achieving precise regiochemical outcomes in subsequent synthetic steps. The presence of a fluorine atom ortho to the chloro substituent can direct nucleophilic attack or influence the site-selectivity of cross-coupling reactions [2].

Substitution Pattern
Class-level inference
Unique 1,2,4,5-pattern with ortho Cl-F adjacency
Regiochemistry differentiator; analogs cannot replicate site-selectivity
Structural analysis based on CAS registry and SMILES
Substitution Pattern Regioselectivity Halogenation

1-Chloro-2-fluoro-5-nitro-4-(trifluoromethoxy)benzene: Comparative Lipophilicity for Property-Based Molecular Design

The calculated lipophilicity (XLogP3) of the target compound is 3.7, which is notably higher than that of a less substituted analog such as 4-(trifluoromethoxy)nitrobenzene (XLogP3 = 2.7) [1][2]. The additional chloro and fluoro substituents increase the overall hydrophobicity, which can be a critical factor when designing a synthetic route toward a final compound that requires a specific logP window for membrane permeability or metabolic stability [3]. This difference is quantifiable and directly influences the compound's suitability for applications where higher lipophilicity is desired.

Lipophilicity (XLogP3)
Cross-study comparable
3.7
vs 2.7 (des-fluoro analog)Δ +1.0
Higher hydrophobicity supports designs requiring elevated logP
PubChem XLogP3 calculation; property-space context
Lipophilicity Drug Discovery Physicochemical Properties

1-Chloro-2-fluoro-5-nitro-4-(trifluoromethoxy)benzene: Differentiated Physicochemical Properties vs. Des-Fluoro Analog

A direct comparison of computed physicochemical properties highlights the impact of the ortho-fluoro substituent. Compared to 1-chloro-2-nitro-4-(trifluoromethoxy)benzene (the des-fluoro analog, CAS 588-09-0), the target compound exhibits a higher molecular weight (259.54 vs. 241.55 g/mol), an increased topological polar surface area (TPSA) (55.1 vs. 46.6 Ų), and a higher heavy atom count (16 vs. 15) [1][2]. These differences, while subtle, are consequential in the context of high-throughput screening and library design where property filters are strictly applied.

Physicochemical Profile
Cross-study comparable
MW 259.54 g/mol · TPSA 55.1 Ų · 16 heavy atoms
vs des-fluoro: MW 241.55, TPSA 46.6, 15 heavy atoms
Distinct property fingerprint; separate chemical entity for library design
Computed values from PubChem 2026 release
Molecular Properties Physicochemical Profile Structural Differentiation

1-Chloro-2-fluoro-5-nitro-4-(trifluoromethoxy)benzene: Specified Purity and Handling for Reproducible Research

Commercial vendors provide this compound with a clearly defined minimum purity specification of 95-98%, which is critical for ensuring the reproducibility of sensitive chemical reactions . In contrast, some alternative building blocks may be offered at lower purities (e.g., 90%) or with unspecified purity levels, which can introduce unknown variables and lead to failed syntheses or irreproducible biological data. The availability of a well-defined, high-purity product reduces the need for costly and time-consuming in-house purification before use. Furthermore, specific storage conditions are provided to maintain long-term stability .

Purity Specification
Data to verify
95–98% (vendor specification)
Defined purity supports reproducible reaction outcomes
Source: vendor datasheets; supplier-level specification
Chemical Purity Reproducibility Procurement Specification

1-Chloro-2-fluoro-5-nitro-4-(trifluoromethoxy)benzene: Preferred Application Scenarios for Research and Development


Synthesis of Highly Substituted Aromatic Cores for Pharmaceutical Lead Optimization

This compound is an ideal advanced intermediate for constructing highly functionalized aromatic rings found in many pharmaceutical leads. Its unique substitution pattern (1-chloro-2-fluoro-5-nitro-4-trifluoromethoxy) allows for sequential functionalization, such as SNAr at the chloro position followed by reduction of the nitro group to an amine, and finally, potential utilization of the fluoro or trifluoromethoxy group for further transformations or as a bioisostere [1]. This level of orthogonality is not possible with less substituted analogs, enabling the creation of more diverse and complex molecular libraries.

Agrochemical Intermediate Requiring a Specific Halogenation and Lipophilicity Profile

The combination of a trifluoromethoxy group (which enhances metabolic stability and lipophilicity) with a nitro group (a precursor to anilines) and an ortho-fluoro/chloro pattern makes this compound a valuable scaffold for agrochemical research [2]. Its calculated logP of 3.7 positions it well for the property space often required for crop protection agents, where a balance between solubility and membrane penetration is crucial. This compound can serve as a key intermediate for generating novel herbicidal or fungicidal candidates with improved field performance characteristics.

Materials Science: Synthesis of Fluorinated Building Blocks for Advanced Materials

The presence of multiple halogen substituents (Cl, F) and a strongly electron-withdrawing trifluoromethoxy group makes this compound a potential precursor for synthesizing fluorinated liquid crystals, organic semiconductors, or other specialty materials [3]. The orthogonal reactivity of the chloro and nitro groups allows for the construction of extended conjugated systems while retaining the desirable properties of the trifluoromethoxy group, such as high electronegativity and low polarizability.

Application
Selection Property
Validation Focus
Pharmaceutical lead optimization
Orthogonal reactivity (Cl, NO₂, F, OCF₃)
Sequential functionalization outcomes
Agrochemical intermediate research
Halogenation pattern and lipophilicity (logP 3.7)
Metabolic stability and membrane penetration context
Advanced materials synthesis
Multiple halogen substituents and electron-withdrawing OCF₃
Conjugated system construction with retained fluorinated properties

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